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Compound of Interest

Compound Name: FTX-6746

Cat. No.: B10861580 Get Quote

Cambridge, Mass. - Flare Therapeutics' novel PPARG (Peroxisome Proliferator-Activated

Receptor Gamma) inhibitor, FTX-6746, has demonstrated a favorable preclinical therapeutic

profile, showing durable tumor regression in animal models of urothelial cancer at well-tolerated

doses.[1][2] While a direct comparison of its therapeutic index to standard chemotherapies for

unrelated conditions like sickle cell disease is not scientifically valid, an examination of its

preclinical data provides valuable insights into its potential as a future therapeutic agent.

FTX-6746 is a potent and selective small molecule inverse agonist of PPARG, a nuclear

receptor that plays a crucial role in the luminal lineage subtype of urothelial cancer.[1][3] This

subtype accounts for approximately 65% of all advanced urothelial cancer cases.[1] The drug is

currently in IND-enabling studies, with plans to advance into clinical trials for locally advanced

or metastatic urothelial cancer in 2023.[1]

Preclinical Efficacy and Safety Profile of FTX-6746
Preclinical studies have highlighted the potential of FTX-6746 in targeting urothelial cancer. In

xenograft models using human urothelial cancer cell lines, FTX-6746 demonstrated robust

tumor suppression and, in some cases, complete tumor regression with no regrowth observed

after treatment cessation.[3][4]
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Parameter FTX-6746

Mechanism of Action PPARG inhibitor (inverse agonist)[1][3]

Target Indication Urothelial Cancer[1][2]

Preclinical Efficacy

- Potent PPARG target gene silencing in UC cell

lines (IC50 ~5 nM)[2].- Tumor growth inhibition

or regression in PPARG-amplified and RXRA-

mutant UC xenograft models.[2][3]

Preclinical Dosing & Tolerability

- Effective at oral doses of 30 mg/kg and 60

mg/kg twice daily in xenograft models.[3]- Well-

tolerated with no major body weight loss

reported in animal models.[3]

Development Stage Preclinical[2]

A Look at Standard Therapies for a Different
Indication: Sickle Cell Disease
While a direct comparison is inappropriate, understanding the therapeutic profiles of

established drugs for other diseases, such as sickle cell disease, can provide a broader context

for evaluating novel therapeutics. Sickle cell disease management involves therapies aimed at

reducing the frequency of vaso-occlusive crises (VOCs) and other complications.[5]
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Drug Name Mechanism of Action Common Side Effects

Hydroxyurea

Increases fetal hemoglobin

(HbF) levels, which inhibits the

polymerization of sickle

hemoglobin.[6][7][8]

Myelosuppression

(neutropenia,

thrombocytopenia), anorexia,

nausea, vomiting.[6][9]

L-glutamine
Reduces oxidative stress in

sickle red blood cells.[10][11]

Constipation, nausea,

headache, cough, and pain

(abdominal, limb, back, or

chest).[10]

Crizanlizumab

A monoclonal antibody that

binds to P-selectin, blocking

the adhesion of sickled red

blood cells to the endothelium.

[12][13]

Joint pain, nausea, back pain,

fever, and abdominal pain.[13]

Voxelotor

A hemoglobin oxygen-affinity

modulator that inhibits the

polymerization of sickle

hemoglobin.[14][15]

Voluntarily withdrawn from the

market due to safety concerns,

including the potential for

severe adverse events and

fatalities.[14][16]

Experimental Protocols
In Vitro Cell-Based Pharmacodynamic (PD) Assays for FTX-6746: To determine the potency of

FTX-6746 on PPARG target gene silencing, urothelial cancer cell lines (e.g., 5637, HT1197,

UMUC9) are treated with a concentration range of FTX-6746. Following treatment, RNA is

isolated, and the expression levels of known PPARG target genes are quantified using

quantitative real-time PCR (qRT-PCR). The half-maximal inhibitory concentration (IC50) is then

calculated to determine the potency of the compound.[3]

In Vivo Xenograft Studies for FTX-6746: Human urothelial cancer cell lines with activated

PPARG signaling (e.g., UMUC9, HT1197) are subcutaneously implanted into

immunocompromised mice. Once tumors reach a specified size, mice are randomized into

vehicle control and FTX-6746 treatment groups. FTX-6746 is administered orally at defined

doses and schedules (e.g., 30 or 60 mg/kg, twice daily).[3][4] Tumor volume and body weight
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are monitored throughout the study. At the end of the study, tumors can be excised for

pharmacodynamic analysis of PPARG target gene expression.[3]

Visualizing the Science
To better understand the underlying biology and experimental approaches, the following

diagrams illustrate the mechanism of action of FTX-6746 and a typical workflow for its

preclinical evaluation.
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Caption: Mechanism of FTX-6746 action on the PPARG signaling pathway.
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Caption: General experimental workflow for preclinical drug evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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